N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-carboxamide derivative featuring a 4-fluorophenyl group attached to the cyclopropane ring and a 4-chlorophenylmethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-14-5-1-12(2-6-14)11-20-16(21)17(9-10-17)13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGAKGKQTBPPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic substitution reaction and ester hydrolysis. The process begins with the preparation of 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid, which undergoes nucleophilic substitution with 4-chlorobenzylamine and 4-fluorobenzylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Carboxamide Derivatives with Aromatic Substituents
lists several cyclopropane-carboxamide analogs with varying aromatic and heterocyclic substituents. Key comparisons include:
- Synthetic Efficiency : Yields for analogs range from 65.9% to 74.2%, suggesting moderate synthetic challenges. The absence of data for the target compound implies similar reaction conditions might apply .
Heterocyclic and Functionalized Derivatives
describes 1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropane-1-carboxamide, which incorporates an imidazole moiety. This heterocyclic group could improve binding to biological targets (e.g., enzymes or receptors) compared to the target compound’s simpler chlorophenylmethyl group . The dimethyl substituents on the cyclopropane may reduce ring strain, altering conformational stability .
Salt Forms and Solubility
The hydrochloride salt of a related compound () demonstrates how salt formation can improve aqueous solubility, a critical factor for bioavailability. The target compound’s free base form likely has lower solubility than its hydrochloride analog .
Comparison with Cyclopentane-Carboxamide Analogs
and highlight cyclopentane-carboxamides, such as 1-(4-chlorophenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide. Key differences include:
- Ring Strain : Cyclopropane’s high ring strain may increase reactivity or confer unique binding properties compared to cyclopentane’s more relaxed structure.
- Biological Activity : Cyclopropane derivatives are often prioritized in antimicrobial research (per ), while cyclopentane analogs may exhibit divergent pharmacological profiles due to reduced strain .
Biological Activity
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide, identified by its CAS number 1050528-09-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₁₅ClFNO |
| Molecular Weight | 303.8 g/mol |
| Structure | Structure |
The compound exhibits its biological activity primarily through interactions with specific molecular targets within the body. Research indicates that it may act as an inhibitor of certain kinases, which are enzymes that play a crucial role in various cellular processes, including proliferation and survival of cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
-
Cell Line Studies : The compound was tested against various cancer cell lines, including:
- K-562 (leukemia) : Demonstrated significant cytotoxicity with an IC50 value of approximately 0.010 µM.
- MDA-MB-231 (breast cancer) : Showed effective growth inhibition.
- Comparative Efficacy : In comparison to standard anticancer drugs, this compound exhibited superior potency against several cell lines, indicating its potential as a therapeutic agent in oncology.
Table 1: Cytotoxicity Data
Case Study 1: In Vivo Efficacy
A study conducted on mice models with induced tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving placebo treatments. This finding supports the compound's potential use in cancer therapy.
Case Study 2: Mechanistic Insights
In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism was confirmed by flow cytometry analyses which showed increased levels of apoptotic markers in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
